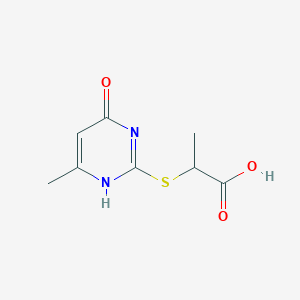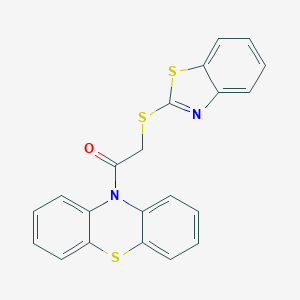
(S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-amine, also known as S-N-Desmethylclozapine, is a chemical compound that belongs to the class of atypical antipsychotic drugs. It is a metabolite of clozapine, a medication used to treat schizophrenia and other psychiatric disorders. S-N-Desmethylclozapine has been the focus of scientific research due to its potential therapeutic applications and unique mechanism of action.
作用機序
(S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine works by blocking the activity of dopamine receptors in the brain, which are responsible for regulating mood and behavior. It also binds to serotonin and glutamate receptors, which may contribute to its therapeutic effects. The exact mechanism of action of (S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine is not fully understood, but it is thought to involve the modulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
(S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine has been shown to have various biochemical and physiological effects in the brain. It has been shown to increase the release of dopamine and serotonin, which may contribute to its therapeutic effects. It also increases the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
実験室実験の利点と制限
(S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine has several advantages for lab experiments, including its broad-spectrum binding profile, which makes it a useful tool for studying the effects of neurotransmitter activity in the brain. However, it also has limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.
将来の方向性
There are several future directions for research on (S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine, including:
1. Investigating its potential therapeutic applications in other psychiatric disorders, such as anxiety and post-traumatic stress disorder.
2. Studying its effects on neurotransmitter activity in the brain using advanced imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI).
3. Developing new compounds based on the structure of (S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine that may have improved therapeutic efficacy and reduced toxicity.
4. Investigating the potential of (S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine as a tool for studying the molecular mechanisms of psychiatric disorders and developing new treatments.
Conclusion:
(S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine is a chemical compound with unique therapeutic potential and a broad-spectrum binding profile. It has been the focus of scientific research due to its potential applications in various psychiatric disorders and its unique mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of (S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine and its potential as a tool for studying the molecular mechanisms of psychiatric disorders.
合成法
(S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine is synthesized through the demethylation of clozapine. This process can be achieved through various methods, including chemical synthesis and enzymatic conversion using cytochrome P450 enzymes.
科学的研究の応用
(S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine has been studied for its potential therapeutic applications in various psychiatric disorders, including schizophrenia, bipolar disorder, and depression. It has been shown to have a unique mechanism of action, which involves binding to multiple neurotransmitter receptors, including dopamine, serotonin, and glutamate receptors. This broad-spectrum binding profile suggests that (S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-aminelclozapine may have a more comprehensive therapeutic effect than other antipsychotic medications.
特性
CAS番号 |
156004-66-9 |
|---|---|
製品名 |
(S)-N,3-Dimethyl-1-(pyrrolidin-1-YL)butan-2-amine |
分子式 |
C10H22N2 |
分子量 |
170.3 g/mol |
IUPAC名 |
(2S)-N,3-dimethyl-1-pyrrolidin-1-ylbutan-2-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)10(11-3)8-12-6-4-5-7-12/h9-11H,4-8H2,1-3H3/t10-/m1/s1 |
InChIキー |
ZIDNRUFGAGPXNN-SNVBAGLBSA-N |
異性体SMILES |
CC(C)[C@@H](CN1CCCC1)NC |
SMILES |
CC(C)C(CN1CCCC1)NC |
正規SMILES |
CC(C)C(CN1CCCC1)NC |
同義語 |
(S)-N,3-diMethyl-1-(pyrrolidin-1-yl)butan-2-aMine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



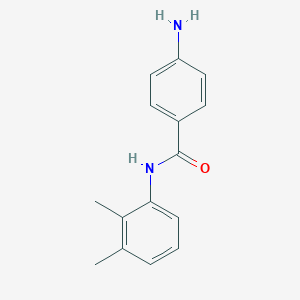
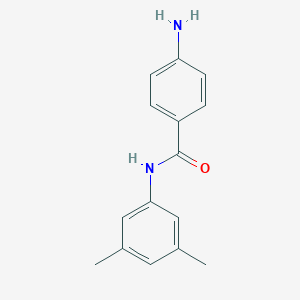
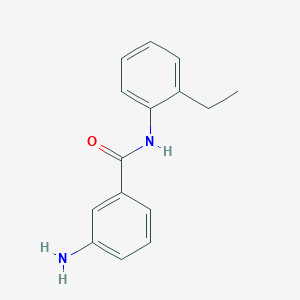
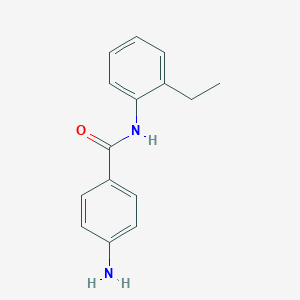
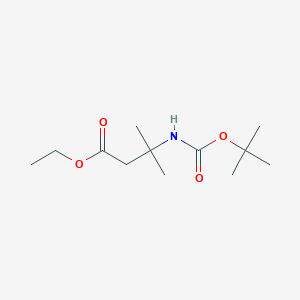
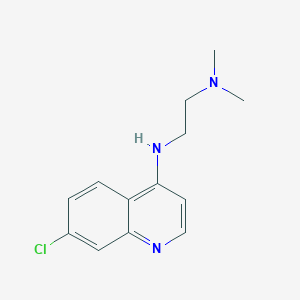
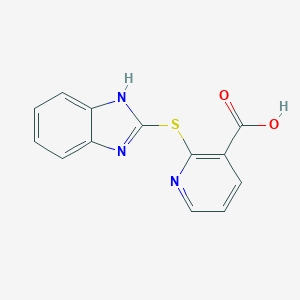
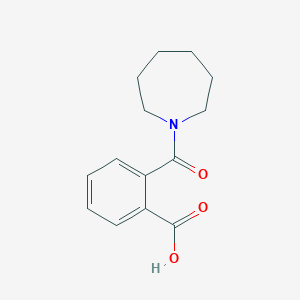

![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-](/img/structure/B183851.png)
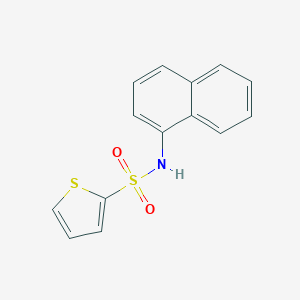
![3-[(Phenylsulfonyl)amino]propanoic acid](/img/structure/B183854.png)
